1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine is a complex organic compound that features a unique structure combining a pyrrole ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with an appropriate benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2-(1H-Pyrrol-1-yl)ethanamine
Comparison: Compared to these similar compounds, 1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine stands out due to its unique combination of the pyrrole and benzimidazole rings.
Properties
Molecular Formula |
C15H18N4 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylpyrrol-1-yl)ethyl]benzimidazol-5-amine |
InChI |
InChI=1S/C15H18N4/c1-11-3-4-12(2)19(11)8-7-18-10-17-14-9-13(16)5-6-15(14)18/h3-6,9-10H,7-8,16H2,1-2H3 |
InChI Key |
SPQSMIXCSVASJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCN2C=NC3=C2C=CC(=C3)N)C |
Origin of Product |
United States |
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